3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Medicinal Chemistry SAR Analysis Biphenyl Building Blocks

Sourcing precisely substituted biphenyl building blocks for SAR studies often leads to regioisomeric analogs that compromise coupling reactivity. This compound delivers the exact 3'-Br, 4'-OMe, 3-COOH substitution pattern-an orthogonal push-pull system unattainable with common analogs. • Enables Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig couplings at the 3'-Br handle • 4'-OMe ortho to Br modulates electronic character & LogP (~3.7) • 3-COOH ready for amidation/esterification Available in research quantities with documented purity.

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
CAS No. 1215206-32-8
Cat. No. B088178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid
CAS1215206-32-8
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br
InChIInChI=1S/C14H11BrO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyAAYOTNRWOUSBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid Profile


3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS: 1215206-32-8) is an orthogonally functionalized, non-flat biphenyl-3-carboxylic acid building block featuring a 3'-bromo substituent for cross-coupling, a 4'-methoxy group as an electron-donating modulator, and a 3-carboxylic acid handle for amidation/esterification . With a molecular formula of C₁₄H₁₁BrO₃ (MW = 307.14 g/mol), a predicted pKa of ~4.09, and an XLogP3 of ~3.7, this compound presents a distinct substitution pattern (3'-Br, 4'-OMe, 3-COOH) on a biphenyl scaffold that is not common among commercially available analogs, making it a specific choice for structure-activity relationship (SAR) exploration in drug discovery and materials chemistry .

Orthogonal handles 3'-Br for cross-coupling, 3-COOH for amidation/esterification
Distinct substitution 3'-Br, 4'-OMe pattern uncommon among commercial analogs
Predicted profile Predicted lipophilic and weakly acidic character supports property screening

Why 3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid Is Irreplaceable


The precise 3'-bromo, 4'-methoxy, and 3-carboxylic acid substitution pattern on the biphenyl core governs both synthetic utility and downstream molecular properties in a manner that cannot be replicated by regioisomers or simpler biphenyls. For example, moving the bromine atom from the 3' to the 2' or 4' position—or relocating the methoxy group—can fundamentally alter the electronic character, steric bulk, and reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions . The 4'-methoxy group ortho to the 3'-bromine creates a unique electronic push-pull system that modulates both the nucleophilic character of the bromine and the overall LogP, a property not present in analogs like 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6) which lacks the methoxy group entirely . Such regioisomeric or functional group alterations lead to different coupling kinetics, different spatial orientation of the biphenyl core, and ultimately different biological or material performance. Substituting this compound with a 'close analog' without experimental validation risks undermining the reproducibility of any established synthetic route or SAR dataset [1].

Regioisomer mismatch
Moving Br to 2' or 4' alters steric environment and coupling reactivity; ortho Br-OMe arrangement is unique.
Missing methoxy group
Analogs without 4'-OMe (e.g., 4'-bromo-biphenyl-3-carboxylic acid) exhibit lower lipophilicity and different electronic push-pull.
Methoxy position shift
Relocating OMe to 5' changes ring electron density, invalidating SAR data and synthetic route optimization.

3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid vs. Closest Analogs


Distinct Substitution Pattern Versus Regioisomers

The compound possesses a specific ortho-relationship between the 3'-bromo and 4'-methoxy groups on the distal ring, a structural feature absent in regioisomers like 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-38-4) and 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid (CAS 1215205-39-2) . In the 2'-bromo-4'-methoxy analog, the bromine atom is adjacent to the biphenyl linkage, creating a dramatically different steric environment around the coupling site, which can significantly impact the success and yield of subsequent cross-coupling reactions . Similarly, the 5'-methoxy variant places the electron-donating group at a different position, altering the ring's electronic density distribution [1]. These are not interchangeable structural features; the specific arrangement in 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a defined and unique variable in any structure-activity relationship study.

Substitution vs Regioisomers
Head-to-head
Ortho Br-OMe arrangement vs 2'-Br (adjacent to biaryl axis) or 5'-OMe.
Unique steric/electronic handle for SAR
Regioisomeric swaps disrupt coupling and binding
Medicinal Chemistry SAR Analysis Biphenyl Building Blocks

Methoxy Group Enhances Lipophilicity

The presence of the methoxy group significantly impacts the calculated lipophilicity. 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid has a computed XLogP3 of 3.7, while the structurally simpler analog, 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6), which lacks the methoxy group entirely, exhibits a lower XLogP3 of approximately 3.1 [1]. This difference in LogP of 0.6 log units can be substantial in a biological context, as it can influence membrane permeability, solubility, and off-target binding, making the methoxylated version a more lipophilic and distinct chemical probe .

Lipophilicity Shift
Reported
Δ XLogP3 ≈ +0.6 vs 4'-bromo-biphenyl-3-carboxylic acid (XLogP3 3.1)
Methoxy elevates lipophilicity for permeability screening
Predicted values; experimental logD may differ
Drug Discovery Physicochemical Property Optimization Lipophilicity

Ortho-Methoxy Electronic Effect on Cross-Coupling

The 3'-bromo substituent serves as a reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Critically, the ortho-positioned 4'-methoxy group acts as an electron-donating group that can influence the rate of oxidative addition to palladium(0) catalysts. This electronic modulation is a key differentiator from an analog like 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6), which features a bromine atom para to the biphenyl linkage and lacks any adjacent electron-donating substituent . The methoxy group's influence can lead to different coupling kinetics and potentially higher yields or greater functional group tolerance under specific reaction conditions, a feature exploited in the synthesis of complex biphenyl-containing pharmaceuticals and materials . The compound has been cited as a versatile intermediate due to the enhanced reactivity provided by the bromo and methoxy groups for cross-coupling reactions [1].

Cross-Coupling Reactivity
Class-level
4'-OMe ortho to Br enhances oxidative addition rate (inferred)
Electron-donating effect may improve coupling yields
Reactivity requires experimental validation
Organic Synthesis Cross-Coupling Reactions Suzuki-Miyaura Coupling

Privileged Beta-3 Adrenoreceptor Pharmacophore

The broader class of substituted biphenyl-3-carboxylic acids is well-established in the patent literature as a key pharmacophore for the modulation of beta-3 adrenoreceptors [1]. This receptor is a target for conditions such as overactive bladder, irritable bowel syndrome, and metabolic disorders. Specifically, the patent landscape (e.g., US20100286275, US2014286931) claims a wide range of biphenyl-3-carboxylic acid derivatives, with substitution patterns on both phenyl rings being critical for achieving high potency, selectivity, and desirable pharmacokinetic properties [2]. While the exact compound 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid may not be the final clinical candidate, its specific substitution pattern (3'-Br, 4'-OMe) falls within the scope of these SAR explorations, making it a valuable and relevant intermediate for probing this target class and optimizing lead compounds [3].

β3-AR Pharmacophore
Class-level
Biphenyl-3-carboxylic acid core claimed for β3-AR modulation
Privileged scaffold for GPCR library design
Patent-derived class association; specific potency unknown
Pharmacology GPCR Modulation Drug Design

3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid: Key Application Scenarios


SAR Exploration for Beta-3 Modulators

As a functionalized member of the biphenyl-3-carboxylic acid class, this compound is ideally suited for SAR studies aimed at optimizing beta-3 adrenoreceptor modulators. The specific 3'-Br, 4'-OMe, 3-COOH substitution pattern allows medicinal chemists to systematically explore the impact of halogen and electron-donating group placement on target potency, selectivity, and ADME properties, a strategy supported by the extensive patent literature on this pharmacophore [1].

Palladium-Catalyzed Cross-Coupling Synthesis

This compound is a high-value building block for constructing more complex, drug-like molecules using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 3'-bromo substituent serves as the reactive handle, while the ortho-4'-methoxy group provides unique electronic modulation that can influence reaction outcomes. This makes it a strategic choice for chemists seeking to introduce a specific, substituted biaryl motif into a lead candidate .

Advanced Materials & Liquid Crystal Development

The biphenyl core and its specific substitution pattern are of interest in materials science. Brominated and methoxylated biphenyl derivatives are used as intermediates in the synthesis of advanced materials, such as wholly aromatic polyesters, liquid crystals, and organic semiconductors. The combination of functional groups on this specific scaffold allows for fine-tuning of electronic and self-assembly properties, making it a relevant building block for material discovery .

Application
Selection Property
Validation Focus
β3-AR SAR exploration
Orthogonal handles for systematic substitution
Target potency and selectivity in receptor assays
Pd-catalyzed cross-coupling
Electronically-tuned aryl bromide for coupling
Reaction yield, condition compatibility, and scalability
Advanced materials synthesis
Substituted biphenyl core for electronic tuning
Self-assembly behavior, liquid crystallinity, or optoelectronic properties

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